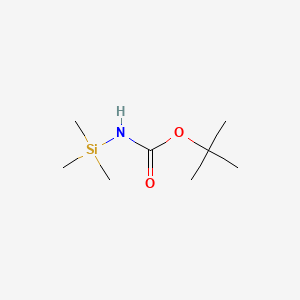

(Trimethylsilyl)carbamic acid tert-butyl ester

Übersicht

Beschreibung

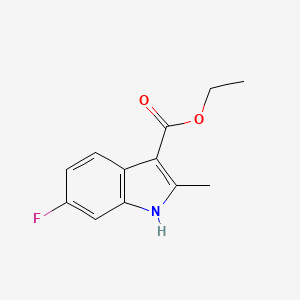

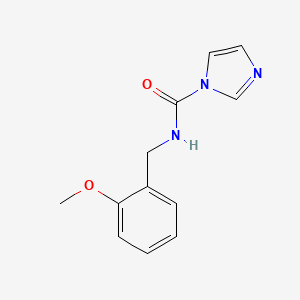

“(Trimethylsilyl)carbamic acid tert-butyl ester” is a chemical compound that is extensively used in scientific research. It acts as a protective group for amines and can be employed in the synthesis of various organic compounds, facilitating drug discovery and materials science. The carbamate group is a key structural motif in many approved drugs and prodrugs . There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety .

Synthesis Analysis

Carbamate-bearing molecules play an important role in modern drug discovery and medicinal chemistry . Organic carbamates (or urethanes) are structural elements of many approved therapeutic agents . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry . This is mainly due to their chemical stability and capability to permeate cell membranes .Molecular Structure Analysis

Structurally, the carbamate functionality is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .Chemical Reactions Analysis

Another unique feature of carbamates is their ability to modulate inter- and intramolecular interactions with the target enzymes or receptors . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .Physical And Chemical Properties Analysis

The carbamate group is a key structural motif in many approved drugs and prodrugs . There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety .Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Amination

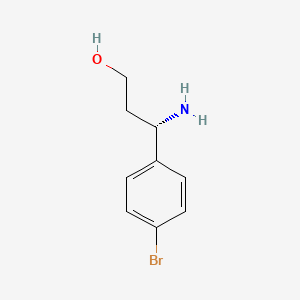

Carbamic acid 2-trimethylsilylethyl ester serves as an effective ammonia equivalent in the palladium-catalyzed amination of aryl bromides and chlorides. This application enables the preparation of anilines with sensitive functional groups, offering a versatile method for synthesizing a wide range of aniline derivatives (Mullick et al., 2010).

Synthesis of Carboxylic Acids

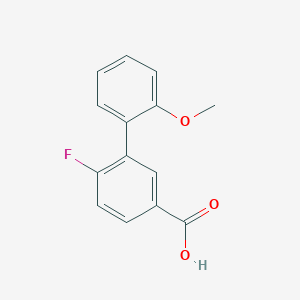

Bismuth-based cyclic synthesis utilizes the chemistry of trimethylsilyl esters for the mild conditions synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid from carbon dioxide and related phenols. This approach highlights the use of trimethylsilyl esters in innovative carbon dioxide insertion chemistry (Kindra & Evans, 2014).

Polymer Chemistry

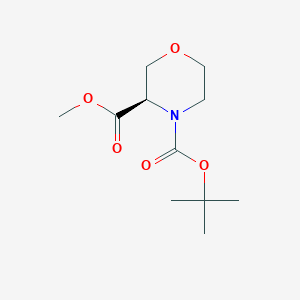

Free radical copolymerization studies involving tert-butyl methacrylate with trimethylsilyl methacrylate indicate selective incorporation and thermal behavior adjustments in resist polymers. This demonstrates the role of trimethylsilyl esters in designing polymers with specific thermal and reactivity properties (Ferbitz & Mormann, 2003).

Crystallographic Studies

(Trimethylsilyl)carbamic acid tert-butyl ester derivatives are used in the preparation of complex molecules, such as in the synthesis of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester. These compounds undergo detailed structural and thermal analysis, contributing to our understanding of molecular conformations and interactions (Kant, Singh, & Agarwal, 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-trimethylsilylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO2Si/c1-8(2,3)11-7(10)9-12(4,5)6/h1-6H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXUKTHUNOHNCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Trimethylsilyl)carbamic acid tert-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

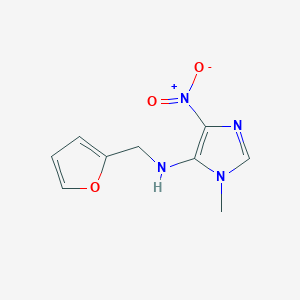

![methyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1439077.png)

![7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1439081.png)